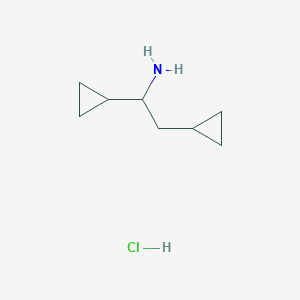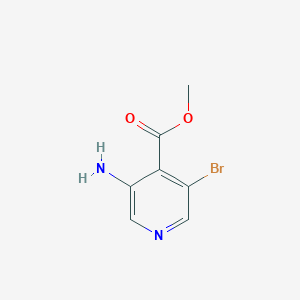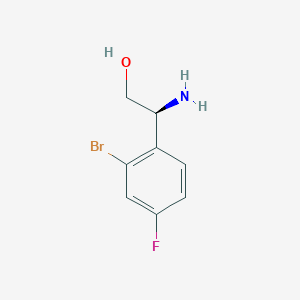![molecular formula C12H24N2O3 B13500061 tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a tert-butyl group, a hydroxyazetidine ring, and a carbamate functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxyazetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyazetidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Highlighting Uniqueness
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is unique due to its specific substitution pattern on the azetidine ring and the presence of a hydroxy group. This structural feature imparts distinct reactivity and binding properties, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-6-11(4,5)12(16)7-13-8-12/h13,16H,6-8H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
KHSGRHSZNSWKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1(CNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


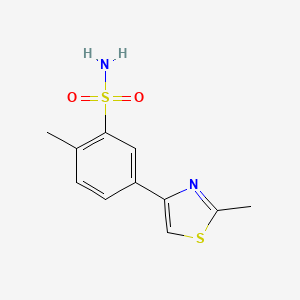
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
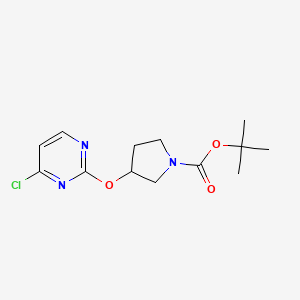
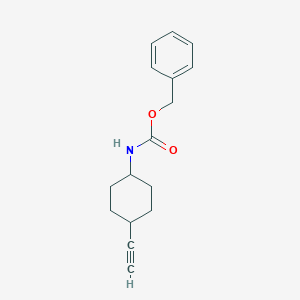
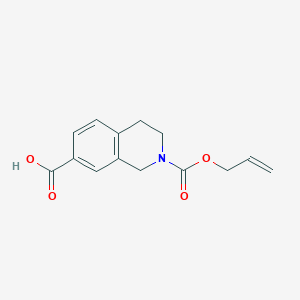
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
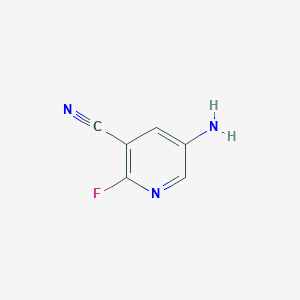
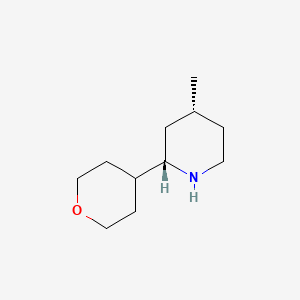
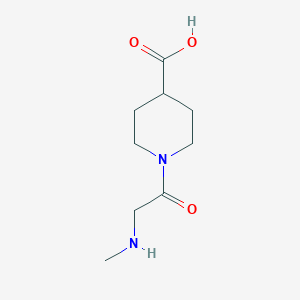
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
